

Unraveling Geochemical Signatures: A Comparative Guide to Cerium-142 Anomalies and Other Proxies

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Compound of Interest

Compound Name: Cerium-142

Cat. No.: B082093

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For researchers, scientists, and drug development professionals, understanding the intricate tapestry of Earth's geochemical cycles is paramount. **Cerium-142** (^{142}Ce) anomalies, a relatively novel isotopic tracer, offer a powerful lens into planetary differentiation and paleo-redox conditions. This guide provides an objective comparison of ^{142}Ce anomalies with other established geochemical proxies, supported by experimental data and detailed protocols, to facilitate a deeper understanding of their correlated applications.

Cerium, a rare earth element, is unique in its ability to exist in two oxidation states: Ce^{3+} and Ce^{4+} . This property leads to the fractionation of cerium from other rare earth elements under specific redox conditions, resulting in "cerium anomalies" (Ce/Ce^*). The isotopic composition of cerium, particularly the $^{142}\text{Ce}/^{140}\text{Ce}$ ratio (expressed as $\delta^{142}\text{Ce}$), provides an even more nuanced tool. Positive $\delta^{142}\text{Ce}$ anomalies in ancient rocks can signify the differentiation of Earth's silicate mantle within the first few hundred million years of its history. In sedimentary archives, $\delta^{142}\text{Ce}$, in conjunction with the Ce anomaly, serves as a quantitative proxy for paleo-oceanic redox conditions.

This guide delves into the correlation of ^{142}Ce anomalies with other key geochemical tracers, including radiogenic isotopes of Strontium (Sr), Neodymium (Nd), Lead (Pb), and Hafnium (Hf), which are instrumental in deciphering the sources and evolution of magmas and sediments.

Comparative Analysis of Geochemical Proxies

The utility of ^{142}Ce anomalies is significantly enhanced when integrated with other geochemical proxies. The following tables summarize quantitative data for various geological reference materials, providing a basis for comparing the typical signatures of different geochemical reservoirs.

Geochemical Reference Material	$\delta^{142}\text{Ce}$ (‰)	$^{143}\text{Nd}/^{144}\text{Nd}$	$^{87}\text{Sr}/^{86}\text{Sr}$	$^{206}\text{Pb}/^{204}\text{Pb}$	$^{176}\text{Hf}/^{177}\text{Hf}$	Geological Setting/Rock Type
Igneous Rocks						
BHVO-2	0.00 ± 0.03	0.512984 ± 0.000012	0.703481 ± 0.000010	18.663 ± 0.002	0.283105 ± 0.000006	Hawaiian Basalt (Ocean Island Basalt)
AGV-2	-0.01 ± 0.04	0.512789 ± 0.000008	0.703950 ± 0.000010	18.880 ± 0.002	0.282960 ± 0.000005	Andesite (Arc Volcanism)
BCR-2	0.01 ± 0.03	0.512638 ± 0.000007	0.705010 ± 0.000010	18.756 ± 0.002	0.282873 ± 0.000005	Columbia River Basalt
Sedimentary Rocks						
SDO-1	-0.02 ± 0.05	0.511950 ± 0.000015	0.715120 ± 0.000020	19.150 ± 0.003	0.282340 ± 0.000008	Shale (Upper Continental Crust Proxy)
JDo-1	0.134 ± 0.025	-	-	-	-	Dolomite
JMn-1	0.110 ± 0.025	-	-	-	-	Manganese Nodule

Note: Isotopic ratios are representative values from various literature sources and may vary slightly between different analyses and laboratories. $\delta^{142}\text{Ce}$ values are reported relative to a standard (e.g., Ames Ce standard).

Experimental Protocols

The precise and accurate measurement of ^{142}Ce anomalies and other isotopic ratios is fundamental to their application as geochemical tracers. The following provides a generalized methodology for the key experiments.

Protocol 1: Determination of Cerium Isotope Ratios ($\delta^{142}\text{Ce}$)

1. Sample Digestion:

- Weigh approximately 100-200 mg of powdered whole-rock sample into a Savillex® PFA vial.
- Add a mixture of concentrated hydrofluoric (HF) and nitric (HNO_3) acids.
- Place the sealed vial on a hotplate at $\sim 120^\circ\text{C}$ for 48-72 hours to ensure complete dissolution.
- Evaporate the acid mixture to dryness.
- Add concentrated HNO_3 and heat to convert fluorides to nitrates. Repeat this step twice.
- Dissolve the final residue in a known volume of dilute HNO_3 .

2. Chemical Separation of Cerium:

- Cerium is separated from the bulk matrix and other interfering elements (e.g., Ba, Nd, Sm) using a multi-step ion-exchange chromatography procedure.
- A common method involves a two-stage process:
 - Step 1 (Cation Exchange): The sample solution is loaded onto a column containing a cation exchange resin (e.g., Bio-Rad AG50W-X8). The rare earth elements (REEs) are eluted as a group using dilute acids.
 - Step 2 (Reverse Phase Chromatography): The collected REE fraction is then passed through a column with a resin coated with an extractant that has a high affinity for Ce (e.g., HDEHP). A specific acid concentration is used to selectively elute other REEs, while Ce is retained and subsequently eluted with a different acid.

3. Mass Spectrometric Analysis (MC-ICP-MS):

- The purified Ce fraction is introduced into a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).
- The ion beams of ^{140}Ce and ^{142}Ce are measured simultaneously in Faraday cups.
- Corrections are made for instrumental mass bias using a standard-sample bracketing technique or by doping the sample with a known amount of another element with a well-determined isotopic composition.
- Isobaric interferences from other elements (e.g., ^{142}Nd) must be carefully monitored and corrected for.
- The $^{142}\text{Ce}/^{140}\text{Ce}$ ratio of the sample is reported as a delta value ($\delta^{142}\text{Ce}$) in parts per thousand (‰) relative to a certified Ce standard.

Protocol 2: Determination of Sr-Nd-Pb-Hf Isotope Ratios

1. Sample Digestion:

- Follow a similar digestion procedure as for Cerium analysis.

2. Chemical Separation:

- A sequential ion-exchange chromatography procedure is used to separate Sr, Nd, Pb, and Hf from the bulk sample and from each other.
- Different resins and acid concentrations are used to selectively elute each element of interest. For example, Sr-spec® resin is used for Sr separation, and LN-spec® resin is often used for the separation of REEs (including Nd) and Hf.

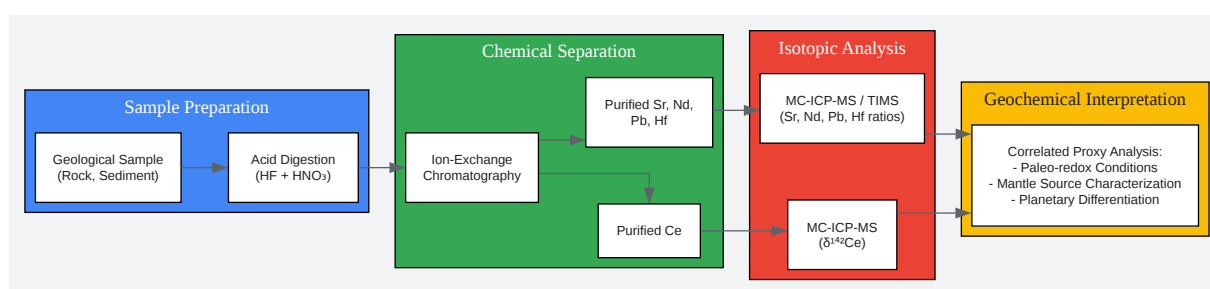
3. Mass Spectrometric Analysis:

- The purified fractions of Sr, Nd, Pb, and Hf are analyzed on an MC-ICP-MS or a Thermal Ionization Mass Spectrometer (TIMS).
- Isotopic ratios are corrected for instrumental mass fractionation.

- The measured ratios (e.g., $^{87}\text{Sr}/^{86}\text{Sr}$, $^{143}\text{Nd}/^{144}\text{Nd}$, $^{206}\text{Pb}/^{204}\text{Pb}$, $^{207}\text{Pb}/^{204}\text{Pb}$, $^{208}\text{Pb}/^{204}\text{Pb}$, and $^{176}\text{Hf}/^{177}\text{Hf}$) are reported relative to certified isotopic standards.

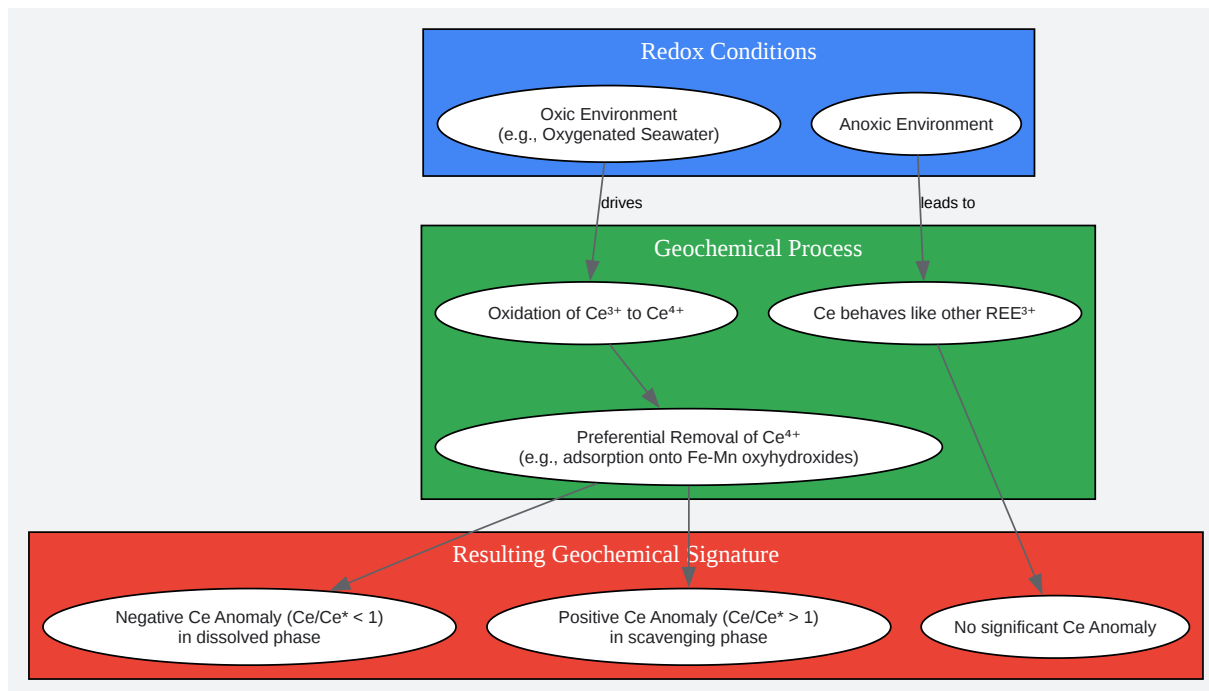
Visualizing Geochemical Processes

Graphviz diagrams are provided below to illustrate the key logical relationships and experimental workflows discussed.



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Caption: Experimental workflow for multi-proxy geochemical analysis.



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Caption: Formation of Cerium anomalies under different redox conditions.

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